N-(2-(Methylamino)ethyl)acetamide hydrochloride

Catalog No.
S911381
CAS No.
1350720-14-7
M.F
C5H13ClN2O
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Methylamino)ethyl)acetamide hydrochloride

CAS Number

1350720-14-7

Product Name

N-(2-(Methylamino)ethyl)acetamide hydrochloride

IUPAC Name

N-[2-(methylamino)ethyl]acetamide;hydrochloride

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H

InChI Key

AJWYTXPBZDRHRB-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC.Cl

Canonical SMILES

CC(=O)NCCNC.Cl

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a synthetic compound with the molecular formula C5_5H13_{13}ClN2_2O and a molecular weight of 152.62 g/mol. This compound is characterized by its acetamide structure, which includes a methylamino group attached to an ethyl chain. It is commonly encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in chemical and biological research .

Due to the presence of functional groups:

  • Acylation Reactions: The acetamide group can undergo acylation, where it reacts with acyl chlorides or anhydrides to form more complex amides.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to yield the corresponding amine and acetic acid.
  • N-Methylation: The methylamino group can be further methylated using methyl iodide or dimethyl sulfate, leading to N,N-dimethyl derivatives.

These reactions showcase the compound's versatility and potential for further chemical modifications .

The synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis may begin with ethylene diamine or similar amines as starting materials.
  • Formation of Acetamide: Reaction of the starting amine with acetic anhydride or acetyl chloride leads to the formation of the acetamide.
  • Hydrochloride Salt Formation: The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Alternative methods may include variations in reaction conditions or the use of different reagents to optimize yield and purity .

N-(2-(Methylamino)ethyl)acetamide hydrochloride has several applications across various fields:

  • Chemical Research: It serves as an intermediate in the synthesis of other pharmaceuticals and chemical compounds.
  • Biological Studies: Its potential as a neuromodulator makes it a candidate for studies related to neuropharmacology.
  • Diagnostic Tools: The compound may be utilized in assays or tests that require specific biochemical interactions.

These applications highlight its importance in both industrial and academic settings .

Interaction studies involving N-(2-(Methylamino)ethyl)acetamide hydrochloride focus on its binding affinities and effects on biological systems. Preliminary studies suggest interactions with neurotransmitter receptors, although detailed pharmacokinetic profiles are still needed. Understanding these interactions could lead to insights into its therapeutic potential and safety profile when used in biological contexts .

Several compounds share structural similarities with N-(2-(Methylamino)ethyl)acetamide hydrochloride. These include:

Compound NameMolecular FormulaUnique Features
N-Ethyl-2-(methylamino)acetamide hydrochlorideC5_5H13_{13}ClN2_2OEthyl group instead of methyl at nitrogen
N-Methyl-N-(2-(methylamino)ethyl)acetamide hydrochlorideC6_6H15_{15}ClN2_2OAdditional methyl group on nitrogen
1-Methyl-2-pyrrolidinoneC5_5H9_9NOContains a cyclic structure differing from acetamides

Uniqueness

N-(2-(Methylamino)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups that allow for diverse reactivity while maintaining solubility as a hydrochloride salt. Its potential applications in neuropharmacology set it apart from other similar compounds that may not exhibit such properties .

Dates

Modify: 2023-08-16

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